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Compound of Interest

Compound Name: 2,6-Dibromobenzothiazole

Cat. No.: B1326401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,6-dibromobenzothiazole
from benzothiazole, a key intermediate in the development of various pharmaceutical

compounds. The described method utilizes N-bromosuccinimide (NBS) as the brominating

agent and titanium dioxide (TiO₂) as a catalyst, offering a direct and efficient route to the

desired product.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,6-
dibromobenzothiazole.
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Parameter Value Reference

Starting Material Benzothiazole [1][2]

Product 2,6-Dibromobenzothiazole [1][2]

Molecular Formula C₇H₃Br₂NS

Molecular Weight 292.98 g/mol

Yield 74.4% - 76.9% [1]

Purity 99.3% - 99.4% [1]

Mass Spec (m/z) 293 (M⁺) [1]

¹H NMR (DMSO, 300MHz) δ
8.91 (s, 1H), 8.52 (d, 1H), 8.36

(d, 1H)
[1]

Experimental Protocol
This protocol details the synthesis of 2,6-dibromobenzothiazole from benzothiazole using N-

bromosuccinimide and titanium dioxide.

Materials:

Benzothiazole (0.1 mol)

N-bromosuccinimide (NBS) (0.22 mol)

Titanium dioxide (TiO₂) (0.008 mol)

Chloroform (200 mL)

Saturated sodium bicarbonate solution (150 mL)

Anhydrous sodium sulfate (5 g)

Isopropanol (100 mL)

500 mL three-necked flask
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Mechanical stirrer

Thermometer

Reflux condenser

Standard laboratory glassware

Filtration apparatus

Rotary evaporator

Procedure:

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer,

thermometer, and reflux condenser, dissolve 0.1 mol of benzothiazole in 200 mL of

chloroform.

Reaction Initiation: Heat the solution to 45-55°C with stirring to initiate reflux.

Addition of Reagents: Once refluxing, add 0.22 mol of N-bromosuccinimide and 0.008 mol of

titanium dioxide to the reaction mixture in one portion.[1][2]

Reaction: Maintain the reaction mixture at 45-55°C under reflux for 9-15 hours.[1][2]

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature.

Filter the reaction mixture to remove the catalyst.

Work-up:

Transfer the filtrate to a separatory funnel.

Wash the organic layer three times with 50 mL portions of saturated sodium bicarbonate

solution, or until the organic phase is a light yellow color.[1]

Dry the organic layer over anhydrous sodium sulfate (5 g).
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Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator

to obtain a faint yellow solid.

Recrystallization: Recrystallize the crude product from 100 mL of isopropanol to yield white

crystals of 2,6-dibromobenzothiazole.[1][2]

Characterization: Confirm the structure and purity of the final product using mass

spectrometry and ¹H NMR.

Visualizations
Reaction Scheme:
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Caption: Reaction scheme for the synthesis of 2,6-dibromobenzothiazole.

Experimental Workflow:
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Experimental Workflow
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Caption: Step-by-step workflow for the synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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